2-(Chloromethyl)phenylacetic acid
Overview
Description
2-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloromethyl group attached to a phenylacetic acid moiety
Scientific Research Applications
2-(Chloromethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a commonly used chemical intermediate , which suggests that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
As a chemical intermediate, its interaction with its targets would depend on the specific chemical reactions it is used in. For instance, in a Suzuki–Miyaura cross-coupling reaction, it might interact with a palladium catalyst and an organoboron reagent .
Action Environment
It is known that this compound is stable under normal temperatures but may decompose when in contact with high temperatures or strong oxidizing agents . It is also soluble in some organic solvents such as ethanol, chloroform, and dichloromethane .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)phenylacetic acid is a chemical intermediate that can be used in the synthesis of other organic compounds
Molecular Mechanism
It is known that it can be synthesized by reacting phenylacetic acid with chloromethyl compounds
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature but may decompose when exposed to high temperatures or strong oxidizing agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)phenylacetic acid typically involves the chloromethylation of phenylacetic acid. One common method includes the reaction of phenylacetic acid with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. This reaction is usually carried out under acidic conditions to facilitate the chloromethylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while oxidation can produce carboxylic acids .
Comparison with Similar Compounds
Phenylacetic Acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-(Bromomethyl)phenylacetic Acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-(Hydroxymethyl)phenylacetic Acid: Contains a hydroxymethyl group, leading to different chemical properties and reactivity
Uniqueness: 2-(Chloromethyl)phenylacetic acid is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCQJHCAPCSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431143 | |
Record name | 2-(CHLOROMETHYL)PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95335-46-9 | |
Record name | 2-(CHLOROMETHYL)PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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